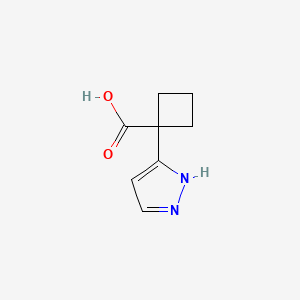![molecular formula C16H14N6S B2552796 4-methyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole-3-thiol CAS No. 477709-23-2](/img/structure/B2552796.png)
4-methyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole-3-thiol
Übersicht
Beschreibung
The compound "4-methyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole-3-thiol" is a heterocyclic molecule that belongs to a class of compounds known for their biological activities. The structure of this compound includes several heterocyclic rings such as pyrrole, pyrazole, and triazole, which are known to be key frameworks in medicinal chemistry due to their diverse pharmacological properties .
Synthesis Analysis
The synthesis of triazole derivatives often involves the use of starting materials like pyrrole and phenylisothiocyanate, which undergo various chemical transformations including acylation, hydrazinolysis, and nucleophilic addition followed by intramolecular heterocyclization . The synthesis process is carefully designed to ensure the formation of the desired triazole ring system, which is central to the compound's biological activity. The synthesis of related compounds has been reported to involve reactions with aldehydes, chloroacetic acid, and carboxylic acids in the presence of reagents like sodium hydride, hydrazine hydrate, and phosphorus oxychloride .
Molecular Structure Analysis
The molecular structure of triazole derivatives is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. This structure is often modified with various substituents that can significantly alter the compound's physical and chemical properties, as well as its biological activity. X-ray diffraction analysis has been used to determine the crystal structure of similar compounds, revealing details such as bond lengths, angles, and the presence of dimers formed by intermolecular hydrogen bonds .
Chemical Reactions Analysis
Triazole derivatives can undergo a variety of chemical reactions, including alkylation, which allows for the introduction of different alkyl groups into the molecule. This can lead to the formation of S- and S,N-substituted triazole derivatives, which have been explored for their anti-inflammatory and antimicrobial activities . The reactivity of the triazole ring makes it a versatile scaffold for the synthesis of a wide range of biologically active compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives are influenced by their molecular structure. These compounds typically exhibit moderate solubility in common organic solvents and have distinct melting points that can be used to assess their purity. The individual nature of these substances is often confirmed using chromatographic methods, and their structures are verified by techniques such as elemental analysis, 1H-NMR spectroscopy, and IR spectrophotometry . The presence of different substituents on the triazole ring can lead to variations in properties such as solubility, stability, and reactivity, which are important considerations in the development of new drugs.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antioxidant Activities
A noteworthy study on the synthesis of alkylderivatives of a closely related compound, 5-(5-methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol, illustrated the development of effective methods for obtaining biologically active heterocyclic systems that incorporate 1,2,4-triazole and pyrazole. The synthesized compounds exhibited moderate antiradical activity, as determined by the DPPH radical scavenging activity assay, suggesting their potential as antioxidants (Gotsulya, 2020).
Antimicrobial Activities
Research into the antimicrobial properties of new 1,2,4-triazoles, their Mannich and Schiff bases, revealed their significant activity against various bacterial and fungal strains. This study demonstrates the potential of 1,2,4-triazole derivatives in the development of new antimicrobial agents, highlighting the versatility of these compounds in combating microbial infections (Bayrak et al., 2009).
Analgesic Activities
The synthesis of Schiff bases of 4-amino-1,2,4-triazole derivatives containing a pyrazole moiety was explored, leading to compounds with significant in vivo analgesic and in vitro antioxidant properties. This study underscores the therapeutic potential of these derivatives, particularly in the development of analgesic and antioxidant agents (Karrouchi et al., 2016).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-methyl-3-(1-phenyl-5-pyrrol-1-ylpyrazol-4-yl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6S/c1-20-14(18-19-16(20)23)13-11-17-22(12-7-3-2-4-8-12)15(13)21-9-5-6-10-21/h2-11H,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYMMXAHMLFGWBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)C2=C(N(N=C2)C3=CC=CC=C3)N4C=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401333703 | |
| Record name | 4-methyl-3-(1-phenyl-5-pyrrol-1-ylpyrazol-4-yl)-1H-1,2,4-triazole-5-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401333703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
9.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24824358 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
477709-23-2 | |
| Record name | 4-methyl-3-(1-phenyl-5-pyrrol-1-ylpyrazol-4-yl)-1H-1,2,4-triazole-5-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401333703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



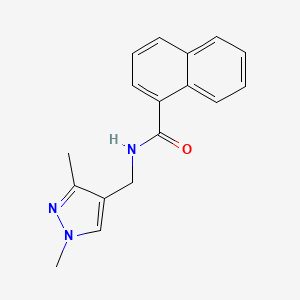
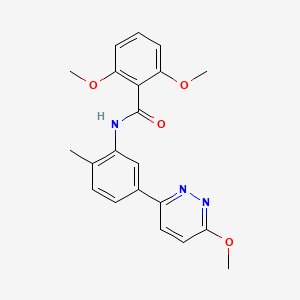
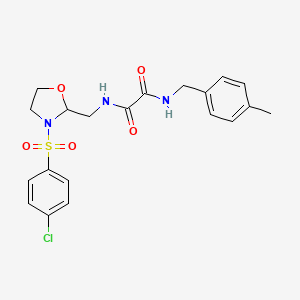
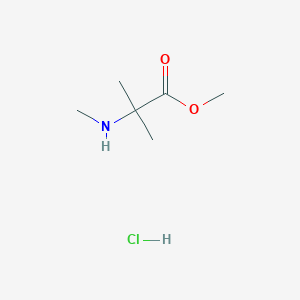
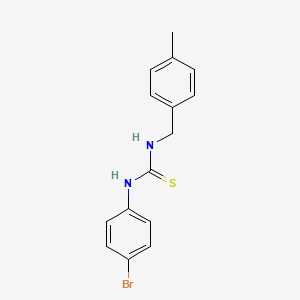

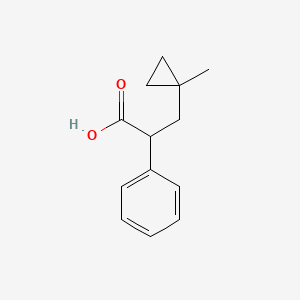
![4-methyl-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2552726.png)
![Ethyl 2-{1-[(4-chloroanilino)carbonyl]-3-oxo-2-piperazinyl}acetate](/img/structure/B2552727.png)
![N-tert-butyl-2-[6-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxyacetamide](/img/structure/B2552728.png)
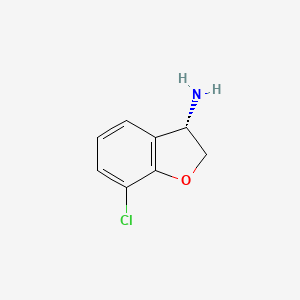
![1H-Pyrazolo[4,3-c]pyridine](/img/structure/B2552730.png)

